molecular formula C26H24N6O10S2 B8116044 APDye 488 Azide

APDye 488 Azide

Cat. No.: B8116044
M. Wt: 644.6 g/mol
InChI Key: NCXUXLAGKWHVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APDye 488 Azide: is a bright, green-fluorescent, azide-activated probe that reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC). It also reacts with strained cyclooctynes via a copper-free click chemistry reaction to form a stable triazole. This compound is widely used in various scientific research applications due to its high photostability and brightness .

Preparation Methods

Synthetic Routes and Reaction Conditions: APDye 488 Azide is synthesized through a series of chemical reactions involving the introduction of an azide group to a fluorescent dye. The synthesis typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: APDye 488 Azide primarily undergoes click chemistry reactions, specifically:

Common Reagents and Conditions:

Major Products: The major product of these reactions is a stable triazole-linked conjugate, which retains the fluorescent properties of the original dye .

Mechanism of Action

The mechanism of action of APDye 488 Azide involves its ability to undergo click chemistry reactions, forming stable triazole linkages with target molecules. This process is facilitated by the azide group’s reactivity with alkynes or strained cyclooctynes. The resulting triazole-linked conjugates retain the fluorescent properties of the dye, allowing for easy detection and imaging .

Comparison with Similar Compounds

APDye 488 Azide is similar to other fluorescent azide probes such as:

  • Alexa Fluor 488 Azide
  • CF 488A Azide
  • DyLight 488 Azide
  • Atto 488 Azide

Uniqueness: this compound is unique due to its high photostability, brightness, and versatility in both copper-catalyzed and copper-free click chemistry reactions. It offers superior performance in bioorthogonal labeling and imaging applications compared to other similar compounds .

Properties

IUPAC Name

2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(5-azidopentylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O10S2/c27-18-8-6-15-20(14-5-4-13(12-17(14)26(34)35)25(33)30-10-2-1-3-11-31-32-29)16-7-9-19(28)24(44(39,40)41)22(16)42-21(15)23(18)43(36,37)38/h4-9,12,27H,1-3,10-11,28H2,(H,30,33)(H,34,35)(H,36,37,38)(H,39,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXUXLAGKWHVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCCCCN=[N+]=[N-])C(=O)O)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O10S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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